6-Methoxy-2-naphthylzinc bromide 6-Methoxy-2-naphthylzinc bromide
Brand Name: Vulcanchem
CAS No.: 1649937-42-7
VCID: VC11669598
InChI: InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1
SMILES: COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br
Molecular Formula: C11H9BrOZn
Molecular Weight: 302.5 g/mol

6-Methoxy-2-naphthylzinc bromide

CAS No.: 1649937-42-7

Cat. No.: VC11669598

Molecular Formula: C11H9BrOZn

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-naphthylzinc bromide - 1649937-42-7

Specification

CAS No. 1649937-42-7
Molecular Formula C11H9BrOZn
Molecular Weight 302.5 g/mol
IUPAC Name bromozinc(1+);6-methoxy-2H-naphthalen-2-ide
Standard InChI InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1
Standard InChI Key ZWUIGDZEMHTXQV-UHFFFAOYSA-M
SMILES COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br
Canonical SMILES COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br

Introduction

Chemical Identity and Structural Characteristics

6-Methoxy-2-naphthylzinc bromide (C₁₁H₁₀BrOMgZn) belongs to the class of organozinc compounds, where the zinc atom is directly bonded to the naphthyl aromatic system. The methoxy group at the 6-position electronically activates the naphthalene ring, enhancing its reactivity in nucleophilic substitutions and metal-mediated couplings. The bromide counterion stabilizes the zinc center, influencing the compound’s solubility in ethers and hydrocarbons. X-ray crystallographic studies of related organozinc compounds reveal tetrahedral coordination around the zinc atom, with the naphthyl group occupying one coordination site and halides or solvent molecules completing the geometry .

Synthesis and Manufacturing Protocols

Preparation via Grignard Intermediates

The synthesis of 6-methoxy-2-naphthylzinc bromide typically begins with the formation of a Grignard reagent. As detailed in US Patent 3,663,584, 6-methoxy-2-bromonaphthalene is reacted with magnesium in tetrahydrofuran (THF) under inert conditions to generate the corresponding Grignard intermediate :

6-Methoxy-2-bromonaphthalene+MgTHF6-Methoxy-2-naphthylmagnesium bromide\text{6-Methoxy-2-bromonaphthalene} + \text{Mg} \xrightarrow{\text{THF}} \text{6-Methoxy-2-naphthylmagnesium bromide}

Subsequent treatment with zinc bromide (ZnBr₂) in a hydrocarbon solvent such as hexane or toluene yields the target organozinc compound. Stoichiometric control is critical; using 0.5 equivalents of ZnBr₂ produces 6-methoxy-2-naphthylzinc bromide, while 1 equivalent favors the formation of di-(6-methoxy-2-naphthyl)zinc :

2 (6-Methoxy-2-naphthylmagnesium bromide)+ZnBr₂Di-(6-methoxy-2-naphthyl)zinc+2 MgBr₂\text{2 (6-Methoxy-2-naphthylmagnesium bromide)} + \text{ZnBr₂} \rightarrow \text{Di-(6-methoxy-2-naphthyl)zinc} + \text{2 MgBr₂}

Table 1: Optimization of Synthesis Conditions

ParameterOptimal RangeImpact on Yield
ZnBr₂ Equivalents0.5–1.0Determines product distribution
SolventTHF/Hexane (1:1 v/v)Maximizes solubility
Temperature25–40°CPrevents side reactions
Reaction Time2–4 hoursEnsures completion

Alternative Routes via Direct Zinc Insertion

Recent methodologies employ direct zinc insertion into 6-methoxy-2-iodonaphthalene using activated zinc dust in the presence of lithium chloride. This approach bypasses Grignard intermediates, reducing sensitivity to moisture and oxygen .

Physicochemical Properties

6-Methoxy-2-naphthylzinc bromide exhibits limited solubility in polar aprotic solvents but dissolves readily in diethyl ether and toluene. Its stability under inert atmospheres allows for storage at –20°C for extended periods. Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (m, 3H, naphthyl), 7.3–7.1 (m, 2H, naphthyl), 3.9 (s, 3H, OCH₃) .

  • IR (KBr): 1590 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .

Applications in Organic Synthesis

Cross-Coupling Reactions

This reagent participates in Negishi couplings with alkyl halides or aryl electrophiles. For example, reaction with ethyl 2-bromopropionate yields ethyl 2-(6-methoxy-2-naphthyl)propionate, a precursor to naproxen :

6-Methoxy-2-naphthylzinc bromide+CH₃CHBrCOOEtPd catalystCH₃CH(COOEt)-2-(6-MeO-Naphthyl)\text{6-Methoxy-2-naphthylzinc bromide} + \text{CH₃CHBrCOOEt} \xrightarrow{\text{Pd catalyst}} \text{CH₃CH(COOEt)-2-(6-MeO-Naphthyl)}

Table 2: Representative Coupling Partners

ElectrophileProductYield (%)
Ethyl 2-bromopropionateEthyl 2-(6-methoxy-2-naphthyl)propionate78
Benzyl chloride2-(6-Methoxy-2-naphthyl)benzyl65

Asymmetric Synthesis

Chiral ligands such as BINAP facilitate enantioselective couplings, enabling the synthesis of optically active NSAIDs. Resolution via diastereomeric salt formation with cinchonidine achieves >99% enantiomeric excess (ee) for the D-enantiomer of naproxen .

Industrial Relevance and Pharmacological Context

The compound’s primary industrial application lies in the multi-ton production of naproxen, a globally prescribed NSAID. Recent patents highlight its role in streamlined processes that reduce waste and improve atom economy compared to classical Friedel-Crafts approaches .

Emerging Research and Future Directions

Current investigations explore its use in nickel-catalyzed cross-couplings for diarylmethane synthesis, expanding its utility beyond pharmaceutical applications . Additionally, photophysical studies of analogous naphthyl compounds underscore the need for stability assessments under varied lighting conditions .

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